molecular formula C11H14ClNO4 B1384025 (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride CAS No. 2059917-86-9

(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride

Cat. No.: B1384025
CAS No.: 2059917-86-9
M. Wt: 259.68 g/mol
InChI Key: BKNMLQKEHWCXLP-FVGYRXGTSA-N
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Description

(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride is a chemical compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a methoxycarbonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride typically involves the esterification of the corresponding amino acid with methanol using trimethylchlorosilane. This method offers convenience, mild conditions, and good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale esterification reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in biological processes and as a precursor for biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride include:

    α-amino acids: These compounds share the amino group and carboxylic acid functional groups.

    Amino acid derivatives: These compounds have similar structures but different substituents on the phenyl ring or other parts of the molecule.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S)-3-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-16-11(15)8-4-2-3-7(5-8)9(12)6-10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNMLQKEHWCXLP-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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